Home > Products > Screening Compounds P94047 > rac Fenfluramine-d5 Hydrochloride
rac Fenfluramine-d5 Hydrochloride -

rac Fenfluramine-d5 Hydrochloride

Catalog Number: EVT-13960588
CAS Number:
Molecular Formula: C12H17ClF3N
Molecular Weight: 272.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac Fenfluramine-d5 Hydrochloride is a deuterated derivative of fenfluramine hydrochloride, which is a member of the phenethylamine class. This compound is primarily utilized as a reference standard in pharmaceutical research and development, particularly in studies involving the pharmacokinetics and pharmacodynamics of compounds related to serotonin receptors. The deuterium labeling (d5) allows for enhanced tracking and differentiation from non-labeled compounds in analytical applications, making it valuable in various scientific investigations .

Source and Classification

The compound has a chemical formula of C12H12D5ClF3NC_{12}H_{12}D_{5}ClF_{3}N and a molecular weight of 272.75 g/mol. It is classified as a stable isotope-labeled analytical standard and falls under categories such as additional pharmaceutical toxicology reference materials and stable isotopes . The International Chemical Identifier (CAS Number) for rac Fenfluramine-d5 Hydrochloride is 1216927-29-5, distinguishing it from its non-deuterated counterpart .

Synthesis Analysis

Methods and Technical Details

The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. A common synthetic route includes the following steps:

  1. Starting Material: The synthesis begins with a precursor molecule, typically a trifluoromethylbenzene derivative.
  2. Deuteration: The ethylamine side chain undergoes deuteration using deuterium gas or deuterated reagents.
  3. Hydrochloride Formation: The final step involves reacting the deuterated fenfluramine with hydrochloric acid to form the hydrochloride salt .

In industrial settings, bulk deuteration techniques are employed to scale up production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

rac Fenfluramine-d5 Hydrochloride can participate in several chemical reactions, including:

  • Oxidation: This reaction can yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols are introduced .

These reactions are significant for understanding the compound's reactivity and potential transformations in biological systems.

Mechanism of Action

Process and Data

rac Fenfluramine-d5 Hydrochloride acts primarily as an agonist at several serotonin receptors, including:

  • 5-HT1A
  • 5-HT1D
  • 5-HT2A
  • 5-HT2B
  • 5-HT2C
  • σ1 receptor (sigma-1 receptor antagonist)

The interaction with these receptors influences various biochemical pathways that regulate excitatory and inhibitory neural networks. Specifically, it modulates serotonin levels and impacts GABA neurotransmission, noradrenergic neurotransmission, and endocrine functions related to neuroactive steroids like progesterone derivatives .

Pharmacokinetics

The pharmacokinetic profile of rac Fenfluramine-d5 Hydrochloride mirrors that of its parent compound, fenfluramine, which exhibits a steady-state time to maximum concentration (Tmax) of approximately four to five hours and an absolute bioavailability ranging from 68% to 74%.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: 272.75 g/mol
  • Molecular Formula: C12H12D5ClF3NC_{12}H_{12}D_{5}ClF_{3}N
  • Storage Temperature: Recommended at +4°C
  • Shipping Temperature: Room temperature .

The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions due to its reactive functional groups.

Applications

Scientific Uses

rac Fenfluramine-d5 Hydrochloride serves primarily as a reference standard in pharmaceutical research, particularly in studies focusing on:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion profiles.
  • Analytical Chemistry: Used in mass spectrometry and chromatography for quantifying fenfluramine-related compounds.
  • Neuroscience Research: Investigating serotonin receptor interactions and their implications in neurological disorders.

Its role as a stable isotope-labeled compound enhances the accuracy of analytical methods used in drug development and toxicology studies .

Synthesis and Deuterium Labeling Strategies

Synthetic Routes for rac-Fenfluramine-d5 Hydrochloride

The synthesis of rac-Fenfluramine-d5 Hydrochloride (N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride) follows a specialized adaptation of established fenfluramine pathways with deuterium incorporation at the N-ethyl group. The primary synthetic route involves a reductive amination strategy using 1-[3-(trifluoromethyl)phenyl]propan-2-one (3-trifluoromethylphenylacetone) as the key ketone precursor. This ketone undergoes condensation with ethylamine-d5 (CD3CD2NH2) to form a deuterated Schiff base intermediate, which is subsequently reduced to yield the deuterated amine free base [4] [1].

The reduction step employs sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH conditions (typically maintained between pH 6-7 using acetic acid) to selectively reduce the imine bond while preserving the ketone functionality and deuterium labels. This method circumvents the need for lithium aluminum hydride (LiAlH4), which was historically problematic due to its pyrophoric nature and potential for introducing metallic impurities difficult to remove during pharmaceutical purification [1] [4]. A critical impurity of concern in traditional fenfluramine synthesis is the primary amine derivative (formed via incomplete ethylation or imine reduction), which shares similar physicochemical properties with fenfluramine and necessitates rigorous purification. The deuterated route inherently minimizes this impurity due to the stoichiometric use of ethylamine-d5 [1].

The final step involves hydrochloride salt formation by treating the free base with anhydrous hydrogen chloride (HCl) gas in anhydrous ethyl acetate or diethyl ether, yielding the crystalline rac-Fenfluramine-d5 Hydrochloride with a molecular weight of 272.749 g/mol (C12D5H11F3N·HCl) [2] [5].

Table 1: Key Reagents in Synthetic Routes for rac-Fenfluramine-d5 HCl

Synthetic StageCore ReagentFunctionDeuterated Version
Ketone Precursor1-[3-(Trifluoromethyl)phenyl]propan-2-oneCarbonyl substrate for aminationIdentical (non-deuterated)
Amine SourceEthylamineAlkylamine donorEthylamine-d5 (CD₃CD₂NH₂)
Reducing AgentSodium cyanoborohydrideImine bond reductionIdentical
Salt Forming AgentHydrogen chloride (HCl)Salt crystallizationIdentical

Isotopic Labeling Techniques for Deuterium Incorporation

Deuterium incorporation in rac-Fenfluramine-d5 Hydrochloride is strategically localized at the N-ethyl group (–CD2CD3), achieving >98 atom % deuterium enrichment as confirmed by mass spectrometry (Accurate Mass: 272.132) and 2H-NMR spectroscopy [5] [3]. This high isotopic purity is essential for minimizing protium contamination that could compromise tracer studies in mass spectrometry-based analytical applications.

The labeling employs a precursor-based approach where ethylamine-d5 (CD3CD2NH2) is synthesized prior to its use in reductive amination. Alternative pathways, such as catalytic H-D exchange on pre-formed fenfluramine using deuterium oxide (D2O) and metal catalysts (e.g., Pt/C or Pd/C), are avoided due to poor regioselectivity and potential deuterium scrambling at metabolically labile sites like the benzylic position [2].

Key challenges in deuterium labeling include:

  • Isotopic Dilution: Trace moisture during reduction can lead to proton exchange, reducing deuterium content. Strict anhydrous conditions (e.g., molecular sieves in reaction mixtures) are maintained throughout the synthesis [3].
  • Stereochemical Integrity: The reductive amination step proceeds with racemization at the chiral α-carbon, ensuring the "rac" (racemic) designation. The deuterium labels on the ethyl group do not introduce additional stereocenters [4].
  • Purification Impact: Chromatographic purification (e.g., silica gel column chromatography) is avoided post-reduction to prevent deuterium loss. Instead, crystallization techniques are preferred for isolating the deuterated free base prior to salt formation [5].

Table 2: Isotopic Purity Specifications of rac-Fenfluramine-d5 HCl

ParameterSpecificationAnalytical MethodSource
Deuterium Enrichment≥98 atom % DMass Spectrometry [5]
Chemical Purity>95% (HPLC)Reverse-Phase HPLC [2] [3]
Labelled PositionN-Ethyl group (–CD₂CD₃)²H-NMR / FT-IR [5]
Molecular FormulaC₁₂D₅H₁₁F₃N·HClElemental Analysis [2]

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

The synthesis of rac-Fenfluramine-d5 Hydrochloride exhibits significant divergence in methodology, impurity control, and scalability between laboratory and industrial settings, driven by cost, safety, and regulatory constraints.

Laboratory-Scale Synthesis (Milligram to Gram):

  • Utilizes batch-wise reductive amination in glass reactors under inert atmosphere (N2 or Ar).
  • Purification relies on preparative HPLC or recrystallization from ethanol/diethyl ether mixtures, yielding material primarily for analytical standards (purity: >95% HPLC) [2] [5].
  • Ethylamine-d5 is used in slight excess (1.2–1.5 equivalents) to maximize deuterated product yield despite high reagent costs.
  • Tolerates longer reaction times (24–72 hours) and lower temperatures (0–25°C) for imine formation [3].

Industrial-Scale Synthesis (Kilogram to Ton):

  • Adopts continuous flow chemistry for reductive amination to enhance mixing efficiency and thermal control during exothermic reactions.
  • Prioritizes catalytic hydrogenation (e.g., Pd/C or Raney Nickel in deuterated solvents) over NaBH3CN for reduction to minimize borane waste streams. This avoids the historical pitfalls of LiAlH4, which is prohibitively hazardous at scale [1] [4].
  • Employs in-line FT-IR monitoring for real-time tracking of imine intermediate formation.
  • Uses countercurrent extraction and melt crystallization for purification to replace chromatography, significantly reducing solvent consumption and improving throughput [1].
  • Strictly adheres to ICH Q3A/B guidelines for impurity profiling, with limits for the primary amine impurity (≤0.1%) enforced via process parameter controls [4].

A critical industrial adaptation involves the synthesis of ethylamine-d5 in situ from deuterated acetaldehyde and ammonia over heterogeneous catalysts, reducing dependency on expensive pre-synthesized deuterated ethylamine [1].

Optimization of Hydrochloride Salt Formation

The hydrochloride salt formation of rac-Fenfluramine-d5 is a critical purification and stabilization step, directly impacting crystallinity, hygroscopicity, and long-term storage stability. Optimization focuses on solvent selection, stoichiometry, and crystallization kinetics.

Solvent Systems:

  • Ethyl Acetate/Ether Mixtures: Historically used for fenfluramine HCl crystallization (mp 160–161°C) [6]. For the deuterated analog, this yields needles with high purity (>99.5% by HPLC) but risks solvate formation if cooling rates exceed 0.5°C/min.
  • Methyl Tert-Butyl Ether (MTBE): Preferred industrially due to low water solubility, enabling anhydrous conditions that prevent deuterium exchange. MTBE crystallization produces compact crystals ideal for filtration, reducing residual solvents to <500 ppm ICH limits [4].
  • Ethanol-Water Antisolvent Methods: Employed for high-yield precipitation but avoided for deuterated compounds due to D/H exchange risks at acidic pH [4].

Stoichiometric Control:

  • HCl gas is introduced stoichiometrically (1.05 equivalents) into stirred solutions of the free base in anhydrous solvents at 0–5°C to prevent localized acid degradation. Excess HCl can protonate the aromatic ring or catalyze retro-amination, generating 3-(trifluoromethyl)phenylacetone impurity [4].

Crystallization Dynamics:

  • Seeding with micronized fenfluramine HCl crystals during nucleation ensures uniform particle size distribution (D90 < 50 µm).
  • Slow evaporation techniques enhance crystal lattice integrity, minimizing occluded solvents. The deuterated salt exhibits identical crystal packing (confirmed via PXRD) to non-deuterated fenfluramine HCl [4] [6].

Table 3: Hydrochloride Salt Crystallization Methods & Outcomes

Crystallization MethodSolvent SystemPurity OutcomeAdvantages/Limitations
Cooling CrystallizationEthyl Acetate/Diethyl Ether>99.5%High purity; Slow process (24–48h)
Antisolvent PrecipitationMTBE/Heptane>99.0%Rapid; Scalable; Requires solvent recovery
Vapor DiffusionEthanol (sat. HCl gas)>98.5%Gentle; Low yield; Lab-scale only

rac-Fenfluramine-d5 Hydrochloride is isolated as a white crystalline solid with characteristic FT-IR bands at 2450 cm−1 (amine HCl stretch) and 1120 cm−1 (C–D bending), confirming successful salt formation and deuterium retention [5].

Properties

Product Name

rac Fenfluramine-d5 Hydrochloride

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

Molecular Formula

C12H17ClF3N

Molecular Weight

272.75 g/mol

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;

InChI Key

ZXKXJHAOUFHNAS-IYSLTCQOSA-N

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.